A Technical Guide to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol: Synthesis, Properties, and Applications
A Technical Guide to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol: Synthesis, Properties, and Applications
Abstract
(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, represents a significant building block in modern medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its combination with the pyridine scaffold, a common feature in numerous bioactive agents, makes this molecule a valuable intermediate for the synthesis of novel therapeutic candidates. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, predicted analytical characteristics, and a review of its applications in drug discovery, grounded in established chemical principles and field-proven methodologies.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring has garnered considerable attention in drug discovery for its unique combination of chemical stability and biological versatility.[2][3] Unlike more labile ester or amide linkages, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes, a crucial attribute for developing orally bioavailable drugs. Furthermore, its rigid structure and defined vectoral arrangement of hydrogen bond acceptors serve as a valuable scaffold for orienting substituents to interact with biological targets.[4]
The incorporation of a pyridine ring, specifically the 3-pyridyl isomer, introduces a key pharmacophoric element. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, potentially enhancing solubility and enabling specific ionic interactions with protein residues. This pyridyl-oxadiazole combination has been explored in various therapeutic areas, including oncology, where derivatives have shown potential in overcoming P-glycoprotein (P-gp) mediated multidrug resistance.[5][6]
Molecular Profile of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol
The fundamental identity of this compound is established by its unique structural and chemical identifiers. These properties form the basis for its characterization and sourcing.
Core Chemical Identity
A summary of the key identification parameters for the title compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol | - |
| CAS Number | 1119451-10-3 | [7] |
| Molecular Formula | C₈H₇N₃O₂ | [7][8] |
| Molecular Weight | 177.16 g/mol | [7] |
| InChIKey | TXGJQRAXYKPEMF-UHFFFAOYSA-N | [7][8] |
| Canonical SMILES | C1=CC(=CN=C1)C2=NOC(=N2)CO | [8] |
Chemical Structure
The two-dimensional structure of the molecule highlights the connectivity of the pyridine and 1,2,4-oxadiazole rings, with the reactive hydroxymethyl group at the 5-position of the oxadiazole.
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[9] The most reliable and common pathway involves the reaction of an amidoxime with an activated carboxylic acid derivative, leading to cyclodehydration.[1][10] The following protocol outlines a robust, two-step procedure for the laboratory-scale synthesis of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol.
Synthesis Workflow Diagram
Step-by-Step Experimental Protocol
Step 1: Synthesis of N'-Hydroxypyridine-3-carboximidamide (Intermediate)
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Rationale: This initial step converts the commercially available nitrile into the key amidoxime intermediate. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon. A mild base is used to liberate free hydroxylamine from its hydrochloride salt.
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Procedure: a. To a round-bottom flask, add nicotinonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq). b. Add a 3:1 mixture of ethanol and water as the solvent. c. Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor reaction progress by TLC. d. Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. e. The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration. f. Wash the solid with cold water and dry under vacuum to yield the amidoxime intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol (Final Product)
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Rationale: This is the critical cyclodehydration step. A protected form of glycolic acid, such as methoxyacetic acid, is used to introduce the C5-methoxymethyl group. Standard peptide coupling reagents (EDC/HOBt) are employed to activate the carboxylic acid, forming an O-acyl intermediate with the amidoxime, which then spontaneously cyclizes to the 1,2,4-oxadiazole ring upon heating. A subsequent demethylation step would be required to yield the final methanol product. A more direct, albeit potentially lower-yielding, approach involves using a protected glycolic acid that can be deprotected post-cyclization. For simplicity, we describe a direct coupling approach.
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Procedure: a. Dissolve the amidoxime intermediate (1.0 eq) and glycolic acid (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). b. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. c. Stir the mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 12-18 hours. d. After cooling, pour the reaction mixture into cold water, leading to the precipitation of the crude product. e. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure title compound.
Physicochemical and Spectroscopic Characterization (Predicted)
While extensive experimental data for this specific molecule is not publicly available, its analytical profile can be reliably predicted based on its structure and data from analogous compounds.[11][12]
Predicted Physicochemical Properties
| Property | Predicted Value / State | Rationale |
| Appearance | White to off-white solid | Typical for small, crystalline organic molecules of this class. |
| Melting Point | 120 - 160 °C | Heterocyclic compounds with hydrogen bonding capability (hydroxyl group) tend to have moderate to high melting points. |
| Solubility | Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water. | The pyridine and hydroxyl moieties will confer some polar character, but the overall aromatic structure limits aqueous solubility. |
| pKa | ~4.5-5.0 (Pyridinium ion) | The pyridine nitrogen is basic and will be protonated under acidic conditions. |
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.2 (s, 1H, pyridine C2-H), δ ~8.8 (d, 1H, pyridine C6-H), δ ~8.4 (d, 1H, pyridine C4-H), δ ~7.6 (dd, 1H, pyridine C5-H), δ ~5.5 (t, 1H, -OH), δ ~4.8 (d, 2H, -CH₂-). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~178 (C5-oxadiazole), δ ~165 (C3-oxadiazole), δ ~153 (C6-pyridine), δ ~148 (C2-pyridine), δ ~135 (C4-pyridine), δ ~125 (C3-pyridine), δ ~124 (C5-pyridine), δ ~58 (-CH₂OH). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 178.06. |
Analytical Workflow
Reactivity, Stability, and Handling
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Reactivity: The primary sites of reactivity are the hydroxymethyl group and the pyridine nitrogen.
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The hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions. This functionality is key to its use as a synthon, allowing for elongation and connection to other molecular fragments.
-
The pyridine nitrogen is basic and can be protonated to form salts or alkylated to form pyridinium compounds. This modulates the molecule's solubility and electronic properties.
-
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Stability: The 1,2,4-oxadiazole ring is generally stable under neutral and mildly acidic or basic conditions. It is robust to many standard synthetic transformations, making it a reliable scaffold. However, it can be susceptible to cleavage under harsh reductive (e.g., H₂/Raney Ni) or strongly basic conditions.
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Handling & Storage: The compound should be handled in a well-ventilated fume hood, wearing standard personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption, away from strong oxidizing agents.
Applications in Medicinal Chemistry and Drug Discovery
(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol is not an end-product drug but rather a strategic intermediate. Its value lies in its utility as a molecular scaffold for building more complex, biologically active molecules.
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Anticancer Drug Development: The 1,2,4-oxadiazole core is present in numerous compounds screened for anticancer activity.[13] Derivatives containing the pyridyl-oxadiazole motif have been specifically designed as potential cytotoxic agents.[14] The hydroxymethyl group at the C5 position serves as a convenient attachment point for linking the scaffold to other pharmacophores or targeting moieties.
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Overcoming Multidrug Resistance: Recent studies have identified 3-meta-pyridine-1,2,4-oxadiazole derivatives as potent inhibitors of P-glycoprotein (P-gp).[5] P-gp is an efflux pump that actively removes chemotherapeutic agents from cancer cells, leading to multidrug resistance. By inhibiting P-gp, these compounds can re-sensitize resistant cancer cells to standard treatments, making this scaffold highly valuable for developing adjuvant cancer therapies.[6]
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Bioisosteric Replacement: As a bioisostere of esters and amides, the 3-pyridin-3-yl-1,2,4-oxadiazole core can be used to modify known drugs or lead compounds. This strategy is employed to improve metabolic stability, enhance oral bioavailability, and fine-tune receptor binding interactions, ultimately improving the overall drug-like properties of a candidate molecule.[1]
Conclusion
(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol is a high-value chemical entity for drug discovery and development. Its synthesis is achievable through well-understood chemical transformations, and its structure combines the metabolic stability of the 1,2,4-oxadiazole ring with the favorable pharmacophoric properties of the pyridine moiety. The presence of a reactive hydroxyl group provides a versatile handle for synthetic elaboration. Its demonstrated potential in the development of novel anticancer agents and modulators of multidrug resistance underscores its importance as a core building block for the next generation of therapeutics.
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